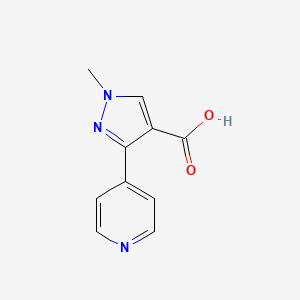

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Descripción

The exact mass of the compound 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-methyl-3-pyridin-4-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-6-8(10(14)15)9(12-13)7-2-4-11-5-3-7/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFFRRVYLAKLES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=NC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152510-62-7 |

Source

|

| Record name | 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: Physicochemical Profiling and Application Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter privileged scaffolds that serve as the backbone for next-generation therapeutics. 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1152510-62-7) is one such molecule[1]. Characterized by its locked tautomeric state and dual-heterocyclic architecture, this building block is heavily utilized in medicinal chemistry to synthesize ATP-competitive kinase inhibitors and DNA-binding agents[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, chemical reactivity, and self-validating experimental workflows designed for drug development professionals.

Structural and Physicochemical Profiling

The structural architecture of this compound features a pyrazole core, a C3-linked pyridine ring, and a C4-carboxylic acid.

-

Conformational Locking: The N1-methylation is a deliberate design choice. By preventing pyrazole tautomerization, the molecule provides a predictable 3D vector for Structure-Activity Relationship (SAR) studies and simplifies NMR characterization.

-

Amphoteric Nature: The molecule possesses both a basic pyridine nitrogen and an acidic carboxylic acid. At physiological pH (7.4), it exists predominantly as a zwitterion or carboxylate anion, which significantly enhances its aqueous thermodynamic solubility compared to neutral analogs[3].

Quantitative Physicochemical Data

The following data summarizes the core metrics critical for Lipinski’s Rule of 5 evaluations and ADME predictions.

| Property | Value | Pharmacological Relevance |

| CAS Number | 1152510-62-7[1] | Primary compound identifier. |

| Molecular Formula | C10H9N3O2[4] | Defines atomic composition. |

| Molecular Weight | 203.20 g/mol [4] | Highly ligand-efficient; leaves ample MW budget for further functionalization (<500 Da). |

| Predicted pKa (Acidic) | 3.55 – 4.09[3] | Corresponds to the C4-carboxylic acid deprotonation. |

| Predicted pKa (Basic) | ~5.20 | Corresponds to the pyridine nitrogen protonation. |

| Predicted LogP | 1.27 – 1.98[3] | Optimal lipophilicity for oral bioavailability and membrane permeability. |

| H-Bond Donors / Acceptors | 1 / 4[4] | Favorable for forming critical hinge-region interactions in kinase pockets. |

| TPSA | 68 Ų[4] | Excellent for cellular permeability; allows tuning for or against Blood-Brain Barrier (BBB) penetration. |

Chemical Reactivity and Mechanistic Insights

When utilizing this building block in library synthesis, the primary site of functionalization is the C4-carboxylic acid. However, researchers must account for steric and electronic hindrance . The adjacent C3-pyridine ring creates a bulky microenvironment, while the electron-deficient pyrazole core reduces the nucleophilicity of the carboxylate.

Causality of Reagent Selection: Standard coupling reagents like DCC or EDC alone are highly inefficient here, often leading to unreacted starting material or epimerization. To overcome this, uronium-based coupling reagents such as HATU paired with a non-nucleophilic base (DIPEA ) are mandated. HATU rapidly converts the sterically hindered carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, facilitating rapid nucleophilic attack by primary or secondary amines.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation checkpoints (In-Process Controls).

Protocol 1: High-Efficiency Amide Coupling (Library Synthesis)

Objective: Synthesize pyrazole-4-carboxamide derivatives with >95% purity.

-

Activation: Dissolve 1.0 eq of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of DIPEA. Stir at 25°C for 15 minutes.

-

Self-Validation Check (IPC): Quench a 5 µL aliquot in 100 µL methanol. Analyze via LC-MS to confirm the complete disappearance of the parent mass (m/z 204 [M+H]+) and the formation of the active HOAt-ester or methyl ester intermediate. Do not proceed until activation is confirmed.

-

-

Nucleophilic Addition: Add 1.1 eq of the target amine. Stir at room temperature for 2–12 hours.

-

Workup & Purification: Dilute with ethyl acetate and wash sequentially with saturated NaHCO3 (removes acidic byproducts) and 5% LiCl aqueous solution (removes DMF). Dry over Na2SO4, concentrate, and purify via reverse-phase HPLC.

Fig 1. Self-validating amide coupling workflow with IPC checkpoints.

Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)

Objective: Determine the true aqueous solubility of the synthesized derivatives.

-

Equilibration: Add excess solid compound to 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Shake at 300 rpm at 37°C for 24 hours to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 14,000 rpm for 15 minutes. Carefully extract the supernatant.

-

Quantification: Analyze the supernatant via HPLC-UV against a pre-established standard curve.

-

Self-Validation Check (Mass Balance): Dissolve the remaining solid pellet in DMSO and quantify. The sum of the dissolved compound (supernatant) and the undissolved compound (pellet) must equal the total spiked mass to rule out non-specific binding to the assay tubes.

-

Biological Applications and Signaling Pathways

Derivatives of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid are prominently featured in the patent literature and oncology research as potent inhibitors of Receptor Tyrosine Kinases (RTKs), specifically AXL and cMet [5].

Mechanistically, the pyrazole-pyridine core acts as a bioisostere for the purine ring of ATP. The nitrogen atoms on the pyrazole and pyridine rings serve as critical hydrogen bond acceptors/donors, anchoring the molecule within the highly conserved kinase hinge region. By competitively blocking ATP binding, these compounds halt downstream PI3K/AKT and MAPK signaling cascades, ultimately inducing apoptosis in tumor cells[2].

Fig 2. Mechanism of action for pyrazole-derived kinase inhibitors.

References

-

NextSDS. "1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid - Chemical Substance Information." NextSDS Substance Database. URL:[Link]

-

The Royal Society of Chemistry. "SUPPLEMENTARY FILE - pKa and LogP Profiling of Pyrazole-4-Carboxylic Acid Derivatives." RSC. URL:[Link]

-

J-Stage. "Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction." Chemical and Pharmaceutical Bulletin. URL:[Link]

- Google Patents. "WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use." WIPO.

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Foreword: From Molecular Concept to Crystalline Reality

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold stands as a "privileged" structure, a testament to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and capacity for diverse substitutions make it a cornerstone in the design of novel therapeutics, from anti-inflammatory agents to kinase inhibitors for cancer therapy.[3][4] This guide focuses on a specific, yet highly relevant, derivative: 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid . The strategic incorporation of a pyridine ring and a carboxylic acid moiety onto the core pyrazole structure introduces key functionalities that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile through specific intermolecular interactions.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is not merely a recitation of data but a narrative of scientific inquiry, designed to elucidate the "why" behind the "how." We will journey from the rational synthesis of the molecule to the precise art and science of single-crystal X-ray diffraction, culminating in a detailed analysis of its three-dimensional architecture. Understanding this crystal structure is paramount, as it provides a foundational blueprint for structure-activity relationship (SAR) studies, aids in the design of more potent and selective analogues, and informs the development of stable, effective pharmaceutical formulations.

While a specific, publicly deposited crystal structure for the title compound is not available as of this writing, this guide will construct a robust analytical framework based on established principles and data from closely related, published structures.[3][5] This approach provides a predictive and highly instructive exploration of the compound's expected solid-state behavior.

Part 1: Synthesis and Crystallization – The Genesis of a Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, growth of a diffraction-quality single crystal.[6] The chosen synthetic route and crystallization strategy are critical, as they directly impact the quality of the final structural analysis.

A Proposed Synthetic Pathway

The synthesis of pyrazole-4-carboxylic acids typically involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or a suitable equivalent, followed by ester hydrolysis.[7] For our target molecule, a plausible and efficient route is outlined below. This protocol is a composite based on established methodologies for analogous pyrazole derivatives.[7][8]

Experimental Protocol: Synthesis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

-

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxo-3-(pyridin-4-yl)propanoate.

-

To a solution of ethyl 4-isonicotinoylacetate in anhydrous toluene, add triethyl orthoformate and acetic anhydride.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enol ether intermediate. This intermediate is often used in the next step without further purification.

-

Causality: This step creates the three-carbon backbone required for the pyrazole ring, with the appropriate functional groups in place for cyclization.

-

-

Step 2: Cyclization with Methylhydrazine.

-

Dissolve the crude intermediate from Step 1 in ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of methylhydrazine in ethanol dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: The nucleophilic attack of the hydrazine on the carbonyl and enol ether carbons, followed by condensation and dehydration, forms the stable pyrazole ring. The use of methylhydrazine ensures the N-methylation at the N1 position.

-

-

Step 3: Saponification to the Carboxylic Acid.

-

To the ethanolic solution from Step 2, add an aqueous solution of sodium hydroxide (2M).

-

Heat the mixture to reflux for 2-4 hours until TLC indicates the complete disappearance of the ester.

-

Cool the reaction mixture and reduce the volume in vacuo.

-

Acidify the aqueous solution to pH 3-4 with hydrochloric acid (1M). A precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the target compound, 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

-

Causality: Basic hydrolysis of the ethyl ester to the corresponding carboxylate salt, followed by acidification, protonates the carboxylate to yield the final carboxylic acid.

-

Diagram: Synthetic Workflow

Caption: Synthetic pathway for the target compound.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often more of an art than a science, requiring patience and empirical screening of various conditions.[9] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.

Experimental Protocol: Single Crystal Growth

-

Solvent Screening:

-

Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene) at room and elevated temperatures.

-

An ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.[4]

-

-

Slow Evaporation:

-

Dissolve the compound in a suitable solvent (e.g., methanol or ethanol) to near saturation at room temperature.

-

Filter the solution to remove any particulate matter.

-

Place the solution in a small, clean vial, cover it with a cap that has a few pinholes, and leave it undisturbed in a vibration-free environment.

-

Crystals should form over several days to weeks as the solvent slowly evaporates.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Filter the hot solution into a clean, pre-warmed vial.

-

Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to allow for very slow cooling to room temperature.[4]

-

Once at room temperature, the vial can be transferred to a refrigerator (4 °C) to maximize the yield of crystals.

-

Part 2: The Core of the Analysis – Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11] It provides a wealth of information, including bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.[10]

From Crystal to Diffraction Pattern: The Data Collection Workflow

The process begins by mounting a suitable crystal on a goniometer in a diffractometer.[9] A finely focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.[6][12]

Diagram: X-ray Crystallography Workflow

Caption: From compound to structure.

Solving the Puzzle: Structure Solution and Refinement

The diffraction pattern contains information about the intensity and position of the reflections. While the intensities are directly measured, the phase information is lost. Determining these phases—the "phase problem"—is the crucial step in solving the crystal structure.[12] Modern direct methods or Patterson methods, implemented in software packages like SHELX, are typically used to generate an initial electron density map.[13]

This initial model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.[13]

Part 3: The Molecular Architecture – Analysis of the Crystal Structure

Based on the known structures of similar pyrazole-carboxylic acids and pyridyl-pyrazoles, we can predict the key structural features of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.[3][5]

Intramolecular Features: Bond Lengths and Conformation

The molecule consists of a planar pyrazole ring linked to a pyridine ring and a carboxylic acid group.

-

Pyrazole and Pyridine Rings: Both heterocyclic rings are expected to be essentially planar. The key conformational flexibility lies in the torsion angle between the pyrazole and pyridine rings. Due to minimal steric hindrance, a relatively small dihedral angle is anticipated, promoting π-system conjugation between the two rings.

-

Carboxylic Acid Group: The carboxylic acid group will likely be nearly coplanar with the pyrazole ring to maximize conjugation. An intramolecular hydrogen bond between the carboxylic acid proton and the N2 atom of the pyrazole ring is possible, though intermolecular hydrogen bonding is more commonly observed in related structures.[7]

Table 1: Predicted Key Crystallographic Data

| Parameter | Predicted Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed. |

| Z (Molecules per unit cell) | 2 or 4 | Reflects the packing efficiency of the molecules. |

| C(pyrazole)-C(pyridine) Bond | ~1.47 Å | Shorter than a typical C-C single bond, indicating some double bond character. |

| C=O Bond Length | ~1.21 Å | Typical for a carboxylic acid carbonyl group. |

| C-O Bond Length | ~1.32 Å | Longer than the C=O bond, as expected. |

Note: These values are predictive and based on analogous structures found in the Cambridge Structural Database (CSD). The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.

Intermolecular Interactions: The Crystal Packing

The way molecules pack together in the crystal lattice is governed by a network of non-covalent interactions. For the title compound, the following interactions are expected to be dominant:

-

Hydrogen Bonding: The most significant interaction will be the hydrogen bond formed by the carboxylic acid group. Carboxylic acids typically form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers.[5] Furthermore, the pyridine nitrogen is a strong hydrogen bond acceptor and could interact with the carboxylic acid proton, leading to chain or sheet-like motifs.[3]

-

π-π Stacking: The aromatic pyrazole and pyridine rings provide opportunities for π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems overlap, will play a crucial role in stabilizing the crystal lattice.

-

C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds, involving the aromatic C-H donors and the carboxylate oxygens or pyridine nitrogen as acceptors, will further contribute to the overall stability of the three-dimensional packing.

Diagram: Key Intermolecular Interactions

Caption: Predicted intermolecular interactions.

Conclusion: The Structure-Function Paradigm

The crystal structure analysis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, even when approached from a predictive standpoint based on solid crystallographic principles, provides invaluable insights for the drug development professional. The precise knowledge of its three-dimensional shape, conformational preferences, and the specific hydrogen bonding and stacking interactions it forms, is fundamental to understanding its behavior. This structural blueprint allows for the rational design of new derivatives with improved binding affinity to biological targets, enhanced solubility, and optimized solid-state properties crucial for formulation. As a Senior Application Scientist, I assert that a thorough understanding of the crystalline state is not an academic exercise but a critical, foundational pillar in the complex and challenging process of bringing a new therapeutic agent from the laboratory to the clinic.

References

-

Cambridge Crystallographic Data Centre (CCDC). The CCDC is a non-profit organization that compiles and maintains the Cambridge Structural Database (CSD), a database of small molecule crystal structures. [Link]

-

Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Dalton Transactions. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]

-

The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Molecules. [Link]

-

CCDC. Chemistry World. [Link]

-

X-ray Crystallography. Creative BioMart. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]

-

Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Zeitschrift für Kristallographie - Crystalline Materials. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). DATACC. [Link]

-

Single-crystal X-ray Diffraction. Carleton College. [Link]

-

Cambridge Structural Database. re3data.org. [Link]

-

Chapter 6: Single Crystal X-ray Structure Analysis. In Introduction to Coordination Chemistry; John Wiley & Sons: Hoboken, NJ, USA, 2010. [Link]

-

Protein Crystallization for X-ray Crystallography. JoVE. [Link]

-

Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]

-

X-ray crystallography. Journal of Cell Science. [Link]

-

Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology. [Link]

-

Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nextsds.com [nextsds.com]

- 3. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. mdpi.com [mdpi.com]

- 9. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. nextsds.com [nextsds.com]

- 13. researchgate.net [researchgate.net]

Unraveling the Mechanism of Action for 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid Derivatives

An In-depth Technical Guide

Abstract

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous successful therapeutic agents, particularly protein kinase inhibitors.[1][2] Derivatives of the 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid core represent a promising chemical space for the development of novel targeted therapies. This guide presents a systematic, multi-faceted strategy for the comprehensive elucidation of their mechanism of action (MOA). We move beyond simple potency measurements to establish a robust, evidence-based understanding of a compound's biological activity, from initial target identification to the validation of downstream cellular effects. The methodologies described herein are designed to be self-validating, providing a rigorous framework for advancing lead compounds in a drug discovery pipeline.

Foundational Strategy: From Hypothesis to Validated Target

The journey to define a compound's MOA begins with a broad, unbiased approach that narrows to highly specific, validated endpoints. Given the prevalence of the pyrazole moiety in approved and investigational kinase inhibitors, the logical starting hypothesis is that novel derivatives of this scaffold will target the human kinome.[1][2][3] However, a robust investigation must confirm this hypothesis, identify the specific kinase(s) involved, and prove that the compound engages this target in a physiologically relevant context.

Our strategic workflow is designed to build a chain of evidence, where each experimental stage validates the previous one.

Phase 1: Unbiased Target Identification and In Vitro Validation

The primary goal of this phase is to identify the most probable protein kinase targets from the entire kinome and accurately quantify the compound's inhibitory potency against them.

2.1. The Rationale for Kinome Profiling

Attempting to predict a single kinase target based on compound structure alone is inefficient and prone to confirmation bias. A far more robust strategy is to perform an unbiased screen against a large panel of kinases. This approach, often called kinome profiling, offers two distinct advantages:

-

Primary Target Identification: It can identify the kinase(s) that the compound inhibits most potently.

-

Selectivity Profiling: It simultaneously reveals potential off-target effects, which are critical for predicting toxicity and understanding polypharmacology.[4]

Various technologies exist for kinome profiling, including those based on kinase-inhibitor conjugated beads or peptide substrate libraries.[5][6][7] The output of this screen is a list of "hits"—kinases whose activity is significantly reduced by the compound.

2.2. Validating Hits with Biochemical Inhibition Assays

Once primary targets are identified, the next step is to quantify their inhibitory potency by determining the half-maximal inhibitory concentration (IC₅₀).[8][9] This is achieved through in vitro enzyme assays that measure the rate of a kinase-catalyzed reaction in the presence of varying concentrations of the inhibitor.[10][11]

Data Presentation: IC₅₀ Values for a Hypothetical Derivative (CMPD-X)

| Target Kinase | IC₅₀ (nM) | Kinase Family | Pathway Involvement |

| CDK2 | 8.5 | CMGC | Cell Cycle |

| GSK3β | 25.3 | CMGC | Wnt / PI3K |

| PIM1 | 78.1 | CAMK | Cell Survival |

| VEGFR2 | >10,000 | Tyrosine Kinase | Angiogenesis |

| EGFR | >10,000 | Tyrosine Kinase | Growth Factors |

This table demonstrates how to clearly present quantitative data, highlighting the primary target (CDK2) and selectivity against other kinases.

Experimental Protocol 1: General Biochemical Kinase Inhibition Assay

This protocol describes a common method for determining the IC₅₀ value using a luminescence-based assay that quantifies ATP consumption.

-

Reagent Preparation:

-

Prepare a 2X solution of the purified target kinase in kinase assay buffer.

-

Prepare a serial dilution of the pyrazole derivative (e.g., 10-point, 3-fold dilution) in the same buffer. The concentration range should bracket the expected IC₅₀. Include a DMSO-only control.

-

Prepare a 2X solution of the specific peptide substrate and ATP in the assay buffer. The ATP concentration should be at or near its Km for the kinase to ensure competitive inhibitors can be detected.[12]

-

-

Reaction Setup (96- or 384-well plate):

-

Add 5 µL of each inhibitor concentration (or DMSO) to the appropriate wells.

-

Add 5 µL of the 2X kinase solution to all wells.

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[13]

-

-

Initiate Reaction:

-

Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 60 minutes).

-

-

Detection:

-

Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP via a luciferase reaction.

-

Incubate as per the manufacturer's instructions (typically 10 minutes).

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Convert luminescence signal to percent inhibition relative to the DMSO control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Phase 2: Confirming Target Engagement in a Cellular Milieu

A potent IC₅₀ value in a biochemical assay is essential, but it does not guarantee that the compound can reach and bind its target within the complex environment of a living cell.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells.[15][16][17] The principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[14][18]

Experimental Protocol 3: Western Blotting for Phospho-Protein Analysis

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere.

-

Treat cells with a dose-response of the pyrazole derivative for a relevant time period. Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors. [19] * Scrape the cell lysate, collect it, and centrifuge to pellet cell debris. [19]

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant from each sample using a standard method like the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples for 5 minutes at 95-100°C. [20] * Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. [20][21]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [20] * Incubate the membrane with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [22] * Wash the membrane again three times with TBST.

-

-

Detection and Re-probing:

-

Apply a chemiluminescent substrate (ECL) and image the bands using a digital imager.

-

To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed for the total form of the substrate protein and/or a housekeeping protein like GAPDH. [19]

-

References

-

Mapping the Protein Kinome: Current Strategy and Future Direction. (2023). MDPI. Available at: [Link]

-

Recent advances in methods to assess the activity of the kinome. (2017). PMC. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. Available at: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Available at: [Link]

-

Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). (n.d.). ResearchGate. Available at: [Link]

-

Techniques in kinase profiling. (2026). Medicines Discovery Catapult. Available at: [Link]

-

A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. Available at: [Link]

-

Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (2024). Longdom Publishing. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link]

-

Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (n.d.). Frontiers. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. Available at: [Link]

-

Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. Available at: [Link]

-

Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Available at: [Link]

-

Western Blot: Principles, Procedures, and Clinical Applications. (2025). NCBI. Available at: [Link]

- Analysis of Signaling Pathways by Western Blotting and Immunoprecipit

-

Western blot protocol: A simple 7-step guide to protein detection. (2025). Cytiva. Available at: [Link]

-

Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). Frontiers. Available at: [Link]

-

Specificity and mechanism of action of some commonly used protein kinase inhibitors. (n.d.). PMC. Available at: [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC. Available at: [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. Available at: [Link]

- Kinase Inhibitor Chemistry. (n.d.). Unknown Source.

-

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. (n.d.). NextSDS. Available at: [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. Available at: [Link]

-

1-methyl-3-(pyridin-2-yl)-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. Available at: [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. Available at: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2025). ResearchGate. Available at: [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. Available at: [Link]

-

Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Global Kinome Profiling for Personalized Medicine [thermofisher.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. tandfonline.com [tandfonline.com]

- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. cytivalifesciences.com [cytivalifesciences.com]

Pharmacokinetic Profiling of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide to Amphoteric Scaffold Evaluation

Executive Summary & Structural Rationale

In early-stage drug discovery, the transition from a chemical building block to a viable lead compound hinges on its pharmacokinetic (PK) profile. The molecule 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid presents a highly functionalized, rigid scaffold frequently utilized in kinase and metalloenzyme inhibitor design. However, its unique physicochemical properties demand a tailored, highly controlled approach to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

As an Application Scientist, one must recognize that this molecule is not a simple lipophile. It is an amphoteric compound (a zwitterion at specific pH ranges) driven by three distinct functional moieties:

-

The Pyridine Ring: Acts as a hydrogen-bond acceptor with a predicted basic pKa of ~5.2 to 5.3[1].

-

The Carboxylic Acid: Acts as a hydrogen-bond donor/acceptor with a predicted acidic pKa of ~3.5 to 4.0[2].

-

The N-Methyl Pyrazole Core: Provides structural rigidity but introduces a metabolic "soft spot" susceptible to cytochrome P450 (CYP)-mediated N-demethylation.

At physiological pH (7.4), the carboxylic acid is fully deprotonated (anionic) and the pyridine is predominantly deprotonated (neutral), resulting in a net anionic species. This pH-dependent ionization dictates that standard predictive models often fail, necessitating specialized, self-validating empirical workflows[2].

Multiparametric ADME Workflow Logic

To accurately capture the dynamic concentration profiles and intrinsic clearance of this scaffold, we must deploy a multiparametric workflow[3]. The causality behind this sequence is critical: physicochemical properties dictate permeability, which in turn defines the compound's exposure to hepatic enzymes, ultimately governing its systemic half-life.

Multiparametric in vitro ADME workflow mapping physicochemical properties to PK outcomes.

Self-Validating Experimental Protocols

A robust analytical framework must be self-validating. This means the assay design inherently proves its own operational integrity through embedded controls, preventing false positives or matrix-induced artifacts[4].

Protocol A: LC-MS/MS Bioanalytical Method Development

Because 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is highly polar and ionizable, reversed-phase liquid chromatography (RP-LC) requires specific mobile phase manipulation.

-

Causality of Mobile Phase: We utilize 0.1% formic acid (pH ~2.7) in the aqueous mobile phase. This highly acidic environment suppresses the ionization of the carboxylic acid (keeping it neutral to enhance retention on the hydrophobic C18 stationary phase) while simultaneously protonating the pyridine nitrogen to generate a strong [M+H]+ precursor ion for positive electrospray ionization (ESI+)[5].

-

Step-by-Step Methodology:

-

Column Selection: Equip the LC system with a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 μm) maintained at 40°C to reduce backpressure and improve peak shape[5].

-

Gradient Elution: Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

-

MS Optimization: Infuse a 1 µM neat solution of the compound directly into the MS. Optimize the collision energy (CE) to monitor the transition from the parent ion to the most stable product ion (likely the loss of the carboxylic acid group, [M-COOH]+ ).

-

System Suitability Test (SST): Inject a blank matrix followed by the Lower Limit of Quantification (LLOQ) standard. The LLOQ must exhibit a signal-to-noise ratio (S/N) ≥ 10, validating instrument sensitivity before sample analysis.

-

Protocol B: Microsomal Intrinsic Clearance ( CLint ) Assay

This assay predicts the susceptibility of the compound to hepatic metabolism, primarily via CYP450 enzymes[4],[6].

-

Causality of Solvent Limits: The test compound is spiked to a final concentration of 1 µM. It is critical that the final DMSO concentration in the incubation mixture remains ≤ 0.1% (v/v). Higher concentrations of organic solvents act as competitive inhibitors of CYP enzymes, artificially inflating the compound's apparent metabolic stability.

-

Step-by-Step Methodology:

-

Matrix Preparation: Dilute pooled Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 [6].

-

Incubation: Pre-incubate the microsome-compound mixture in a 96-well plate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

-

Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a structurally similar Internal Standard (IS)[4].

-

Quenching & Extraction: The cold organic solvent instantly denatures the CYP enzymes, quenching the reaction. Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Transfer the supernatant for LC-MS/MS analysis.

-

Self-validating logic for microsomal stability assays ensuring data integrity and CYP verification.

Quantitative Data Summaries & Predictive Modeling

Based on the structural features of the pyridine-pyrazole-carboxylic acid chemotype and standard in vitro PK profiling data[5],[6], the following table summarizes the anticipated pharmacokinetic parameters and the mathematical models used to derive them.

| PK Parameter | Assay Origin | Predictive Range / Expected Outcome | Calculation / Mechanistic Note |

| Intrinsic Clearance ( CLint ) | Liver Microsomes | Moderate to Low ( <25 µL/min/mg ) | CLint=(0.693/t1/2)×(Vol/mg protein) . Pyrazole N-methyl is the primary soft spot. |

| Half-life ( t1/2 ) | Liver Microsomes | >90 minutes | Derived from the slope of the natural log of remaining compound vs. time[4]. |

| Apparent Permeability ( Papp ) | Caco-2 Transwell | Low ( <5×10−6 cm/s ) | Zwitterionic nature at pH 7.4 restricts transcellular passive diffusion. |

| Efflux Ratio (ER) | Caco-2 Transwell | >2.0 (Potential Substrate) | Carboxylic acids are frequent substrates for BCRP/MRP efflux transporters. |

| Plasma Protein Binding | Equilibrium Dialysis | Moderate (60% - 80% bound) | Driven by electrostatic interactions between the anionic carboxylate and albumin. |

Table 1: Anticipated in vitro pharmacokinetic profile and corresponding analytical derivations for the 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid scaffold.

Conclusion

Profiling 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid requires a departure from generic high-throughput screening assumptions. By understanding the causal relationship between its amphoteric pKa values and its behavior in aqueous and lipid environments, researchers can design self-validating LC-MS/MS and microsomal assays that yield high-fidelity, actionable data for lead optimization.

References

- The Pharmacokinetic Profile of Novel Protein Kinase CK2 Inhibitors: A Technical Guide Source: Benchchem URL

- Discovery of CD28-Targeted Small Molecule Inhibitors of T Cell Co-stimulation Using Affinity Selection-Mass Spectrometry (AS-MS)

- Source: Analytical Chemistry (via MSU)

- Impact of Drug Administration Routes on the In Vivo Efficacy of the Natural Product Sorangicin A Using a Staphylococcus aureus Infection Model in Zebrafish Embryos Source: MDPI URL

- Source: Molecular Pharmaceutics (ACS Publications)

- Source: Journal of Chemical Information and Modeling (ACS Publications)

Sources

Electronic properties of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid ligands

An In-Depth Technical Guide to the Electronic Properties of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies used to characterize the electronic properties of the 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid ligand. As a bifunctional ligand featuring both a pyridine and a pyrazole ring system, its electronic structure is of significant interest for applications in coordination chemistry, materials science, and medicinal chemistry. This document serves as a roadmap for researchers, detailing both theoretical and experimental approaches to unlock a deeper understanding of this versatile molecule.

Introduction: The Significance of Pyrazole-Based Ligands

Pyrazole-based ligands are cornerstones in the field of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions.[1][2] Their utility stems from the diverse coordination modes they can adopt and the ease with which their steric and electronic properties can be fine-tuned through substitution.[3][4] The modification of these ligands allows for the subtle adjustment of the electronic and steric properties of the resulting metal complexes.[1] The ligand at the core of this guide, 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, integrates three key functional components:

-

A Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its versatile coordination capabilities.[5]

-

A Pyridine Ring: A six-membered aromatic heterocycle whose nitrogen atom is a common coordination site in ligand design.

-

A Carboxylic Acid Group: This functional group can participate in coordination, act as a proton donor/acceptor, and engage in hydrogen bonding.

The interplay of these groups dictates the ligand's electronic landscape, influencing its reactivity, the stability of its metal complexes, and its potential for applications ranging from catalysis and sensing to the development of novel therapeutic agents.[3][6] This guide outlines the essential theoretical and experimental workflows for a thorough investigation of these properties.

Synthesis and Structural Verification

A robust understanding of a ligand's electronic properties begins with its unambiguous synthesis and structural confirmation. While multiple synthetic routes to pyrazole-4-carboxylic acids exist, a common and effective approach involves the cyclization of a β-enamino diketone precursor with a substituted hydrazine.[7]

Proposed Synthetic Pathway

A plausible synthetic route, adapted from established methodologies for similar pyrazole derivatives, is presented below.[7][8][9] This pathway provides a logical and experimentally validated approach to obtaining the target ligand.

Caption: Proposed synthetic workflow for the target ligand.

Experimental Protocol: Synthesis

-

Enamine Synthesis: React ethyl 2-cyano-3-oxobutanoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux to form the corresponding enamine intermediate.

-

Pyrazole Formation: Treat the enamine with methylhydrazine in a suitable solvent like ethanol under reflux to facilitate the cyclization reaction, yielding the ethyl 1-methyl-3-amino-1H-pyrazole-4-carboxylate.

-

Pyridine Installation: Convert the amino group to a pyridin-4-yl group using a Sandmeyer-type reaction or a palladium-catalyzed cross-coupling reaction with 4-halopyridine.

-

Hydrolysis: Perform a base-catalyzed hydrolysis of the resulting ester using an aqueous solution of sodium hydroxide, followed by acidification to yield the final carboxylic acid product.[7]

Structural Characterization

Confirmation of the final product's identity and purity is paramount. The following techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the overall structure. For N-methylated pyrazoles, 2D NMR experiments like HMBC can confirm the position of the methyl group by observing correlations to the pyrazole ring carbons.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

Theoretical Investigation of Electronic Properties via DFT

Density Functional Theory (DFT) is a powerful computational tool for predicting and analyzing the electronic structure of molecules before they are even synthesized.[10][11] It provides invaluable insights into reactivity and spectroscopic properties.

Computational Workflow

Caption: Standard workflow for DFT calculations.

Step-by-Step Computational Protocol

-

Structure Preparation: Draw the 3D structure of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.[10][11]

-

Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Property Calculation: From the optimized geometry, calculate the key electronic descriptors.

Key Electronic Descriptors

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The spatial distribution of these orbitals indicates the likely sites of reaction.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's electronic stability and excitability. A smaller gap suggests the molecule is more easily polarized and can be excited by lower energy light.[12]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This is particularly useful for identifying the most basic nitrogen atoms (pyridine vs. pyrazole) and the acidic proton of the carboxylic acid.[10]

Experimental Characterization of Electronic Properties

Experimental techniques are essential to validate theoretical predictions and provide real-world data on the ligand's electronic behavior.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the ligand in a UV-transparent solvent (e.g., acetonitrile, ethanol, or dichloromethane).

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition. The energy of the transition can be related to the HOMO-LUMO gap.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to measure the reduction and oxidation potentials of a molecule. These potentials can be empirically correlated to the HOMO and LUMO energy levels.[13][14]

Caption: Schematic of a three-electrode cyclic voltammetry setup.

Experimental Protocol:

-

Solution Preparation: Dissolve the ligand (approx. 1 mM) in a suitable electrochemical solvent (e.g., dry acetonitrile or DMF). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: Scan the potential from an initial value to a final value and back again, recording the resulting current. The scan rate can be varied to investigate the reversibility of the redox processes.

-

Data Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials. These values can be used to estimate the HOMO and LUMO energies using empirical equations, often by referencing against a known standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple.

Data Summary and Implications

The electronic properties determined through the methods above provide a predictive framework for the ligand's behavior in various applications.

| Property | Theoretical Method | Experimental Method | Significance |

| HOMO Energy | DFT | Cyclic Voltammetry (Oxidation Potential) | Electron-donating ability; susceptibility to oxidation. |

| LUMO Energy | DFT | Cyclic Voltammetry (Reduction Potential) | Electron-accepting ability; susceptibility to reduction. |

| HOMO-LUMO Gap | DFT | UV-Vis Spectroscopy (λmax) | Electronic stability; color and photophysical properties. |

| Charge Distribution | DFT (MEP, NBO) | N/A | Reactivity sites; coordination behavior; pKa prediction. |

The electron-rich nature of the pyrazole and pyridine rings, combined with the potentially deprotonated carboxylate, suggests that this ligand will be a strong electron donor, capable of stabilizing metal ions in various oxidation states. The ability to tune the protonation state of the carboxylic acid allows for pH-dependent control over the ligand's electronic properties and coordination behavior. This makes it a promising candidate for creating smart materials, catalysts with tunable activity, and metal-organic frameworks (MOFs) for sensing or gas storage applications.[6][15]

Conclusion

Characterizing the electronic properties of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is a multi-faceted process that bridges theoretical predictions with empirical data. By combining DFT calculations with spectroscopic and electrochemical experiments, researchers can build a comprehensive and validated model of the ligand's electronic structure. This fundamental understanding is the critical first step in the rational design of novel metal complexes, functional materials, and therapeutic agents with precisely tailored properties.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PubChemLite - 1-methyl-3-(pyridin-4-yl)-1h-pyrazole-4-carboxylic acid (C10H9N3O2) [pubchemlite.lcsb.uni.lu]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb( ii ), Cd( ii ) and Hg( ii ) salts: multi-stimuli responsiveness and to ... - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00483F [pubs.rsc.org]

Application Note: Regioselective Synthesis of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1152510-62-7 [1]

Introduction and Retrosynthetic Rationale

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and receptor modulators. Specifically, 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid serves as a critical bifunctional building block.

Historically, the synthesis of substituted pyrazoles relied on the condensation of 1,3-dicarbonyl compounds with hydrazines. However, reacting an unsymmetrical enaminone with methylhydrazine typically yields an intractable mixture of 1,3- and 1,5-regioisomers, requiring laborious chromatographic separation and resulting in diminished yields of the desired target.

To ensure absolute regiochemical fidelity, this protocol employs a convergent approach utilizing the Suzuki-Miyaura cross-coupling reaction [2]. By starting with the commercially available, pre-functionalized ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate and coupling it with pyridin-4-ylboronic acid, the C3-aryl linkage is established with 100% regioselectivity. Subsequent base-catalyzed saponification of the ester yields the final carboxylic acid.

Mechanistic Causality and Experimental Design

Every parameter in this protocol has been optimized for reliability and scalability:

-

Catalyst Selection (Pd(dppf)Cl₂): The coupling of heteroaryl halides with heteroaryl boronic acids is notoriously prone to protodeboronation and catalyst poisoning. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a sterically demanding and electron-rich environment that accelerates the reductive elimination step, suppressing side reactions [3].

-

Solvent System (1,4-Dioxane/Water 4:1): A biphasic system is essential. 1,4-Dioxane provides excellent solubility for the organic substrates and the palladium complex, while water dissolves the inorganic base (K₂CO₃), facilitating the crucial transmetalation step by forming the reactive boronate species [4].

-

Hydrolysis and Isolation: Lithium hydroxide (LiOH) in a THF/Water mixture is chosen for saponification due to the superior nucleophilicity of the hydroxide ion in this partially aqueous environment. Isolation avoids chromatography; instead, precise acidification to the isoelectric point of the zwitterionic product (pyridine-pyrazole-carboxylic acid) induces crystallization.

Experimental Workflow Diagram

Workflow for the regioselective synthesis of the target pyrazole via Suzuki coupling.

Step-by-Step Methodologies

Note: All procedures should be conducted in a properly ventilated fume hood using appropriate Personal Protective Equipment (PPE).

Protocol A: Synthesis of Ethyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylate

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (2.33 g, 10.0 mmol) and pyridin-4-ylboronic acid (1.48 g, 12.0 mmol, 1.2 equiv).

-

Base Addition: Add potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv).

-

Solvent & Degassing: Add a mixture of 1,4-dioxane (40 mL) and deionized water (10 mL). Sparge the rapidly stirring suspension with argon gas for 15 minutes to remove dissolved oxygen, which can oxidize the palladium catalyst.

-

Catalyst Addition: Under a continuous flow of argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ adduct (366 mg, 0.5 mmol, 5 mol%). Attach a reflux condenser.

-

Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours. Monitor reaction completion via TLC (Ethyl Acetate/Hexanes 1:1) or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 × 30 mL).

-

Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 20% to 80% Ethyl Acetate in Hexanes) to afford the intermediate ester as a pale yellow solid.

Protocol B: Saponification to 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

-

Preparation: Dissolve the intermediate ester (approx. 1.85 g, 8.0 mmol) in a mixture of Tetrahydrofuran (THF) (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.0 g, 24.0 mmol, 3.0 equiv) in a single portion. Stir the mixture vigorously at room temperature for 4 hours.

-

Solvent Removal: Once LC-MS indicates complete consumption of the ester, concentrate the mixture under reduced pressure to remove the majority of the THF (do not evaporate to dryness).

-

Isoelectric Precipitation: Dilute the remaining aqueous solution with 10 mL of water and cool in an ice bath. Slowly add 2M HCl dropwise while monitoring the pH. The product will begin to precipitate as a white solid around pH 4.5 to 5.0 (the isoelectric point).

-

Isolation: Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation. Filter the solid through a sintered glass funnel, wash with ice-cold water (2 × 10 mL) and a small amount of cold acetone (5 mL).

-

Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the title compound as a white to off-white powder.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters and expected outcomes for a standard 10 mmol scale synthesis.

| Parameter | Step 1: Suzuki Coupling | Step 2: Saponification |

| Limiting Reagent | Ethyl 3-bromo-1-methylpyrazole-4-carboxylate | Intermediate Ester |

| Scale (mmol) | 10.0 mmol | 8.0 mmol |

| Catalyst / Reagent | Pd(dppf)Cl₂ (5 mol%) | LiOH·H₂O (3.0 equiv) |

| Solvent System | 1,4-Dioxane / Water (4:1) | THF / Water (2:1) |

| Temperature | 90 °C | 20 °C (Room Temp) |

| Reaction Time | 12 hours | 4 hours |

| Expected Yield (%) | 80 - 85% | 90 - 95% |

| Product Appearance | Pale yellow solid | White powder |

References

-

NextSDS. (n.d.). 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid - Chemical Substance Information. Retrieved March 28, 2026, from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

-

Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

Application Notes and Protocols for 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid in the Synthesis of Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Ligand for Advanced MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface areas, tunable pore sizes, and functionalizable nature make them highly promising for applications in gas storage, separation, catalysis, and drug delivery.[1] The choice of the organic ligand is paramount as it dictates the topology, porosity, and chemical properties of the resulting framework.[2]

This document provides a detailed guide to the use of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid as a versatile ligand for the synthesis of novel MOFs. This ligand is of particular interest due to its unique combination of functional groups:

-

A Pyrazole Ring: A stable five-membered aromatic heterocycle with two adjacent nitrogen atoms, which are excellent coordination sites for metal ions.[3] Pyrazole-based ligands are known to form robust MOFs with excellent thermal and chemical stability.[3][4]

-

A Pyridinyl Group: Provides an additional N-donor site, allowing for higher connectivity and the formation of more complex and potentially more stable 3D frameworks. The pyridyl nitrogen can also serve as a basic site for post-synthetic modification or as an active site for catalysis.

-

A Carboxylic Acid Group: A classic coordinating group in MOF chemistry, capable of forming strong bonds with a wide range of metal ions and promoting the formation of porous structures.[4]

-

An N-methyl Group: This group enhances the ligand's stability and can influence the electronic properties and steric environment of the pyrazole ring, potentially leading to different framework topologies compared to its N-H counterpart.

The combination of a hard carboxylate oxygen donor with two distinct "softer" nitrogen donors (pyrazole and pyridine) makes this ligand an excellent candidate for constructing heterofunctional MOFs with potentially interesting properties for catalysis, sensing, and targeted drug delivery.

Part 1: Synthesis of the Ligand

Proposed Synthetic Pathway

The proposed synthesis involves the condensation of a pyridyl-substituted β-ketoester with methylhydrazine, followed by saponification of the resulting ester to yield the desired carboxylic acid. This is analogous to the synthesis of similar pyrazole-4-carboxylic acids.[5][6]

Sources

- 1. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 2. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]

- 3. Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds [yyhx.ciac.jl.cn]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

Application Note: Regioselective C5-Functionalization of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid

Document Type: Technical Application Guide & Validated Protocols Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound CAS: 1152510-62-7

Executive Summary & Structural Dynamics

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors and receptor antagonists. The specific building block 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid presents a highly functionalized, densely packed architecture. Successful late-stage modification of this scaffold requires a deep understanding of its electronic and steric microenvironments.

Because the N1, C3, and C4 positions are blocked, the C5 position remains the sole unsubstituted site on the pyrazole ring. Functionalizing this position allows for the rapid generation of complex, tetrasubstituted pyrazoles without the need for de novo ring synthesis.

Fig 1: Structural reactivity map of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

Mechanistic Rationale & Strategic Causality

To functionalize the C5 position, two primary mechanistic pathways are highly effective: Palladium-Catalyzed Direct C-H Arylation and Directed ortho-Metalation (DoM) .

The Challenge of the C3-Pyridine and C4-Carboxylic Acid

The presence of the basic pyridin-4-yl group at C3 poses a risk of transition-metal catalyst poisoning via nitrogen chelation. Furthermore, the free C4-carboxylic acid can interfere with organometallic reagents or undergo premature decarboxylation.

-

Solution for C-H Arylation: We utilize a bulky, electron-rich phosphine ligand ( P(t-Bu)3 ) to outcompete pyridine coordination and maintain a highly active Pd center. An inorganic base ( K2CO3 ) is used to transiently convert the carboxylic acid into a potassium carboxylate, which acts as a strong electron-donating group, enriching the pyrazole core and accelerating C5-H activation .

-

Solution for Lithiation: We deploy Lithium tetramethylpiperidide (LTMP) instead of n -BuLi. LTMP is a non-nucleophilic strong base that avoids Chichibabin-type addition to the electron-deficient pyridine ring.

Concerted Metalation-Deprotonation (CMD)

For Pd-catalyzed functionalization, the C5 proton is highly acidic (pKa ~ 27). The addition of pivalic acid (PivOH) is not arbitrary; it is a mechanistic necessity. Pivalate acts as a proton shuttle. Its basic oxygen abstracts the C5 proton simultaneously with Pd–C bond formation, bypassing the high energy barrier of direct oxidative addition into a C–H bond .

Fig 2: Concerted Metalation-Deprotonation (CMD) catalytic cycle for C5-H arylation.

Validated Experimental Workflows

The following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to ensure the chemist can verify the reaction trajectory in real-time.

Protocol A: Palladium-Catalyzed C5-H Arylation

This methodology couples the pyrazole core with aryl bromides without requiring pre-halogenation of the C5 position .

Reagents:

-

1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (1.0 equiv, 1.0 mmol, 203.2 mg)

-

Aryl bromide (e.g., 4-bromoanisole) (1.5 equiv, 1.5 mmol)

-

Pd(OAc)2 (5 mol%, 0.05 mmol, 11.2 mg)

-

P(t-Bu)3⋅HBF4 (10 mol%, 0.10 mmol, 29.0 mg)

-

K2CO3 (3.0 equiv, 3.0 mmol, 414.6 mg)

-

Pivalic Acid (PivOH) (30 mol%, 0.3 mmol, 30.6 mg)

-

Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL)

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the pyrazole substrate, Pd(OAc)2 , P(t-Bu)3⋅HBF4 , K2CO3 , and PivOH.

-

Inert Atmosphere: Evacuate and backfill the tube with dry Argon (repeat 3x).

-

Solvent & Electrophile Addition: Add anhydrous DMA and the aryl bromide via syringe under an Argon counter-flow.

-

Thermal Activation: Seal the tube and heat to 130 °C in a pre-heated oil bath.

-

Self-Validating IPC 1 (15 mins): The initial cloudy suspension will evolve trace CO2 and transition to a homogeneous deep amber/red solution, confirming the reduction of Pd(II) to the active Pd(0) species.

-

-

Monitoring: Stir for 16 hours.

-

Self-Validating IPC 2 (16 hours): Quench a 10 µL aliquot in 1 mL MeCN/ H2O (1:1). Analyze via LC-MS. The reaction is complete when the starting material peak ( [M+H]+=204.1 ) is fully consumed and replaced by the product mass (e.g., [M+H]+=310.1 for the 4-methoxyphenyl adduct).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and acidify carefully with 1M HCl to pH 3-4 (to protonate the carboxylic acid). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4 , and concentrate. Purify via reverse-phase chromatography (C18, H2O /MeCN with 0.1% TFA).

Protocol B: Directed ortho-Lithiation (DoM) and Electrophilic Trapping

This workflow is ideal for installing halogens, formyl groups, or alkyl chains at the C5 position.

Reagents:

-

1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (1.0 equiv, 1.0 mmol, 203.2 mg)

-

2,2,6,6-Tetramethylpiperidine (TMP) (2.4 equiv, 2.4 mmol, 0.41 mL)

-

n -Butyllithium ( n -BuLi, 2.5 M in hexanes) (2.3 equiv, 2.3 mmol, 0.92 mL)

-

Electrophile (e.g., Iodine, I2 ) (1.5 equiv, 1.5 mmol, 380.7 mg)

-

Anhydrous THF (10 mL)

Step-by-Step Procedure:

-

Base Generation: In a flame-dried flask under Argon, dissolve TMP in anhydrous THF (5 mL). Cool to -78 °C. Add n -BuLi dropwise. Stir for 30 minutes at -78 °C to generate LTMP.

-

Substrate Metalation: Dissolve the pyrazole substrate in anhydrous THF (5 mL) in a separate flask. Cool to -78 °C. Transfer the LTMP solution dropwise to the substrate solution via cannula.

-

Self-Validating IPC 1 (Addition of 1st equiv LTMP): A fine white suspension may form, indicating the generation of the lithium carboxylate.

-

Self-Validating IPC 2 (Addition of 2nd equiv LTMP): The suspension dissolves or shifts to a distinct yellow/orange color, confirming the deprotonation of the C5-H bond and formation of the lithiated intermediate. Stir for 45 minutes at -78 °C.

-

-

Electrophilic Quench: Add a solution of I2 in THF (2 mL) dropwise.

-

Self-Validating IPC 3: The deep purple color of the iodine solution will immediately decolorize upon hitting the reaction mixture, confirming rapid electrophilic trapping. Once a persistent faint brown color remains, the lithiate is fully consumed.

-

-

Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH4Cl (5 mL) and 10% aqueous Na2S2O3 (5 mL) to destroy excess iodine. Adjust pH to 3-4 with 1M HCl. Extract with EtOAc (3 x 15 mL), dry over MgSO4 , and concentrate.

Quantitative Data Synthesis